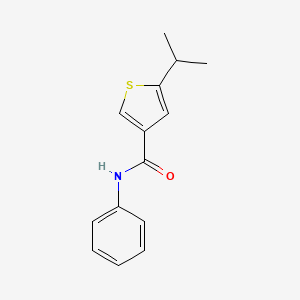
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide
Descripción general
Descripción
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene ring system attached to a piperidine moiety through a carboxamide linkage
Mecanismo De Acción
Target of Action
The compound “N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide” primarily targets Cathepsin G and Chymase . These are serine proteases that play crucial roles in various physiological processes, including inflammation and immune responses.
Mode of Action
It is believed to interact with its targets, cathepsin g and chymase, potentially inhibiting their activity . This interaction could lead to changes in the physiological processes these targets are involved in, such as inflammation and immune responses.
Pharmacokinetics
Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential.
Análisis Bioquímico
Biochemical Properties
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is a substrate for hydrolysis by acetylcholinesterase (AChE) . It interacts with AChE, an enzyme that terminates cholinergic actions through the rapid hydrolysis of acetylcholine to choline and acetate . The interaction between this compound and AChE is crucial for its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE . By acting as a substrate for AChE, it influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AChE . It is specifically hydrolyzed by AChE, yielding a hydrophilic metabolite, N-[11C]methylpiperidinol, which is trapped in the brain because it cannot cross the blood-brain barrier .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time . The hydrolysis rate of this compound is slower than that of other similar compounds, allowing more precise estimates of AChE activity in regions of moderate to high AChE levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine . It interacts with AChE, an enzyme that plays a crucial role in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of novel piperidine-based compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperidine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of neurological disorders and other diseases. Its unique structure allows for the exploration of new therapeutic pathways.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its chemical properties make it suitable for use in various applications, including the production of polymers and coatings.
Comparación Con Compuestos Similares
N-(1-methylpiperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(1-methylpiperidin-4-yl)phenylacetamide: Contains a phenylacetamide moiety instead of a naphthalene carboxamide.
N-(1-methylpiperidin-4-yl)indole-2-carboxamide: Features an indole ring system instead of a naphthalene ring.
Uniqueness: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19-10-8-16(9-11-19)18-17(20)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZBLOMIPVKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4696695.png)
![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)

![4-[[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)


![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4696749.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4696755.png)
![2-(2-bromo-N-methylsulfonylanilino)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4696777.png)
![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}BENZAMIDE](/img/structure/B4696779.png)
